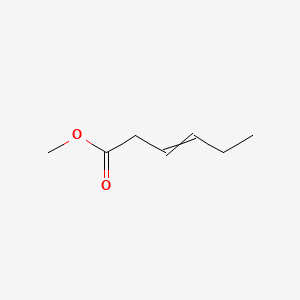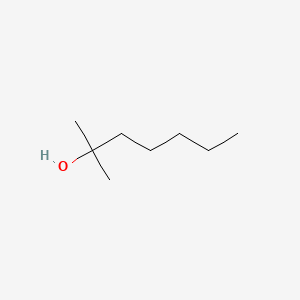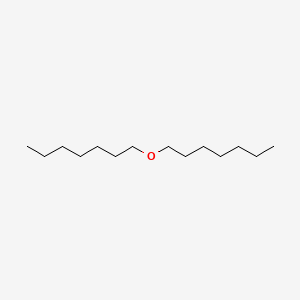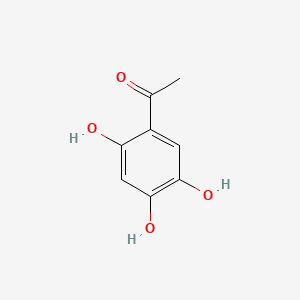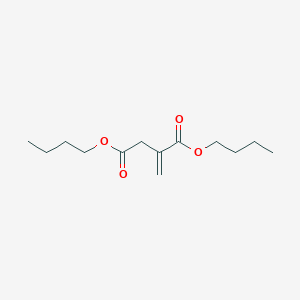
4-メチル-5-チアゾール酢酸
概要
説明
4-Methyl-5-thiazoleacetic acid is an organic compound with the molecular formula C6H7NO2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
科学的研究の応用
4-Methyl-5-thiazoleacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
作用機序
Target of Action
Thiazole derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives can behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole derivatives have been reported to influence various biochemical pathways .
Pharmacokinetics
The compound’s solubility in water and organic solvents may influence its bioavailability .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
生化学分析
Biochemical Properties
4-Methyl-5-thiazoleacetic acid plays a crucial role in biochemical reactions, particularly in the formation of thiazole derivatives. It interacts with enzymes such as thiazole synthase, which catalyzes the formation of thiazole rings in various biochemical pathways. Additionally, 4-Methyl-5-thiazoleacetic acid is known to interact with proteins involved in the synthesis of thiamine (vitamin B1), contributing to its biological activity. These interactions are primarily based on the compound’s ability to form stable complexes with these biomolecules, facilitating various biochemical processes .
Cellular Effects
4-Methyl-5-thiazoleacetic acid has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key enzymes and receptors. For instance, it can activate or inhibit specific signaling pathways, leading to changes in gene expression and cellular metabolism. Studies have demonstrated that 4-Methyl-5-thiazoleacetic acid can induce oxidative stress in cells, which in turn affects cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 4-Methyl-5-thiazoleacetic acid involves its interaction with specific biomolecules at the molecular level. It binds to enzymes and receptors, altering their activity and leading to changes in biochemical pathways. For example, 4-Methyl-5-thiazoleacetic acid can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-5-thiazoleacetic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term studies have shown that 4-Methyl-5-thiazoleacetic acid can have sustained effects on cellular function, including prolonged activation or inhibition of specific biochemical pathways .
Dosage Effects in Animal Models
The effects of 4-Methyl-5-thiazoleacetic acid vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, 4-Methyl-5-thiazoleacetic acid can exhibit toxic effects, including oxidative stress, cellular damage, and adverse effects on organ function. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
4-Methyl-5-thiazoleacetic acid is involved in several metabolic pathways, including the biosynthesis of thiamine. It interacts with enzymes such as thiazole synthase and thiamine phosphate synthase, which are essential for the formation of thiamine. Additionally, 4-Methyl-5-thiazoleacetic acid can influence metabolic flux by modulating the activity of key enzymes in these pathways, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, 4-Methyl-5-thiazoleacetic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of 4-Methyl-5-thiazoleacetic acid is crucial for its biological activity, as it determines the compound’s availability to interact with its target biomolecules .
Subcellular Localization
The subcellular localization of 4-Methyl-5-thiazoleacetic acid is essential for its activity and function. The compound is directed to specific cellular compartments, such as the mitochondria and the cytoplasm, where it exerts its effects. Targeting signals and post-translational modifications play a crucial role in directing 4-Methyl-5-thiazoleacetic acid to these compartments, ensuring its proper function within the cell .
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Methyl-5-thiazoleacetic acid involves the oxidation of 4-methylthiazole-5-ethanol. The reaction is typically carried out using ruthenium trichloride and sodium periodate in a mixture of water, ethyl acetate, and acetonitrile at room temperature. The reaction mixture is stirred for two hours, followed by quenching with saturated sodium sulfite solution. The product is then isolated by adjusting the pH with hydrochloric acid and extracting with ethyl acetate .
Industrial Production Methods: Industrial production methods for 4-Methyl-5-thiazoleacetic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions: 4-Methyl-5-thiazoleacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
類似化合物との比較
2-Mercapto-4-methyl-5-thiazoleacetic acid: This compound is a thiazole derivative with similar chemical properties and applications.
2-(4-Methyl-5-thiazolyl)acetic acid: Another closely related compound with comparable reactivity and uses.
Uniqueness: 4-Methyl-5-thiazoleacetic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
特性
IUPAC Name |
2-(4-methyl-1,3-thiazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4-5(2-6(8)9)10-3-7-4/h3H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYWREOEQYCKSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200538 | |
| Record name | 5-Thiazoleacetic acid, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5255-33-4 | |
| Record name | 4-Methyl-5-thiazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5255-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thiazoleacetic acid, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005255334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Thiazoleacetic acid, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylthiazol-5-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.688 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




